DDO-7204

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

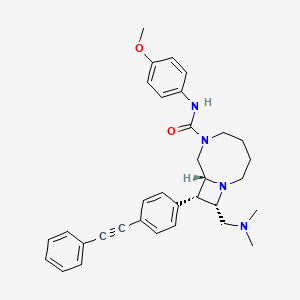

DDO-7204 is a novel Nrf2 activator.

Scientific Research Applications

Nrf2 Activation

DDO-7204 is primarily recognized as a novel Nrf2 activator. It was initially identified through screening using an ARE-luciferase reporter gene assay. Subsequent research focused on optimizing Nrf2 activators through hit-based substructure search, where this compound's structure played a crucial role. Studies showed that modifications to this compound, such as altering its ring structures, could enhance Nrf2 activity. One such derivative, compound 7, was found to be more potent than this compound itself. It induced Nrf2 translocation into the nucleus in various cell types and up-regulated Nrf2-regulated genes like γ-GCS, NQO1, and HO-1. These changes were observed in a concentration-dependent manner, and compound 7 also demonstrated cytoprotective effects against H2O2 damage in cells (Xu, Zhang, Jiang, & You, 2016).

Drug Delivery Systems

Although this compound itself is not directly linked to drug delivery systems (DDS), the broader context of its use falls within the scope of advanced DDS research. Nanocarrier-based DDSs, for example, have been extensively studied for their potential in delivering biopharmaceuticals efficiently. These systems are designed to target diseased tissue specifically, enhancing drug efficiency, bioavailability, and biocompatibility. This research area includes various types of DDSs like nanoparticles, nanofibers, micelles, liposomes, and hydrogels (Rasheed, Nabeel, Raza, Bilal, & Iqbal, 2019).

Biomedical Applications

In the broader context of biomedical research, this compound and its derivatives can be seen as part of an ongoing effort to develop targeted therapeutic agents. This includes the use of lipid- or polymer-based nanoparticles to improve the pharmacological and therapeutic properties of drugs. Such systems are increasingly being applied to deliver new drugs derived from proteomics or genomics research and for use in ligand-targeted therapeutics (Allen & Cullis, 2004).

properties

Molecular Formula |

C18H13N5O |

|---|---|

Molecular Weight |

315.336 |

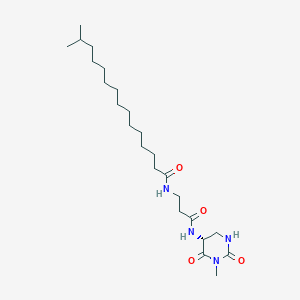

IUPAC Name |

6-[5-(1H-Indol-6-yl)-[1,2,4]oxadiazol-3-yl]-1-methyl-1H-benzoimidazole |

InChI |

InChI=1S/C18H13N5O/c1-23-10-20-14-5-4-12(9-16(14)23)17-21-18(24-22-17)13-3-2-11-6-7-19-15(11)8-13/h2-10,19H,1H3 |

InChI Key |

HGBVZIWNLHKATE-UHFFFAOYSA-N |

SMILES |

CN1C2=CC(C3=NOC(C4=CC5=C(C=C4)C=CN5)=N3)=CC=C2N=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

DDO-7204; DDO 7204; DDO7204 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

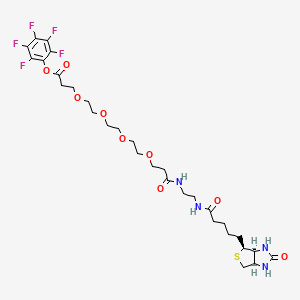

![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)